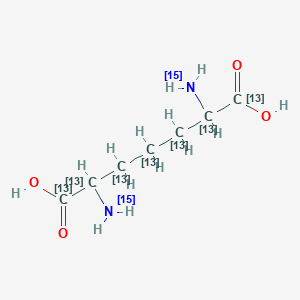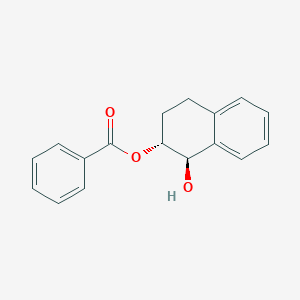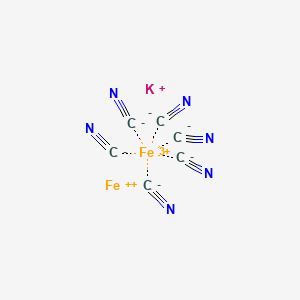![molecular formula C71H76Cl2N2O2P2Ru+4 B12057172 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in the hydrogenation of ketones and imines. The complex consists of a ruthenium center coordinated with two chiral ligands: (S)-2,2’-bis(di(3,5-xylyl)phosphino)-1,1’-binaphthyl (DM-BINAP) and (S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (DAIPEN).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the chiral ligands DM-BINAP and DAIPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .
Industrial Production Methods
While specific industrial production methods for RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of automated reactors and purification systems can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] primarily undergoes catalytic reactions, including:
Hydrogenation: The complex is highly effective in the asymmetric hydrogenation of ketones and imines, leading to the formation of chiral alcohols and amines.
Transfer Hydrogenation: It can also catalyze the transfer hydrogenation of various substrates using hydrogen donors like isopropanol.
Cyclometalation: The complex can form cyclometalated species, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is commonly used as the hydrogen source, with reactions typically conducted under mild pressures and temperatures.
Transfer Hydrogenation: Isopropanol or formic acid can serve as hydrogen donors, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Chiral Alcohols: From the hydrogenation of ketones.
Chiral Amines: From the hydrogenation of imines.
Cyclometalated Intermediates: Useful in further synthetic transformations.
Applications De Recherche Scientifique
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Biology: The complex is studied for its potential in the synthesis of biologically active compounds.
Medicine: It is explored for its role in the synthesis of chiral drugs and intermediates.
Mécanisme D'action
The mechanism by which RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral ligands (DM-BINAP and DAIPEN) create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation reactions. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- RuCl2[®-(DM-BINAP)][®-DAIPEN]
- RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN]
- RuCl2[®-(DM-SEGPHOS®)][®-DAIPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
Uniqueness
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DM-BINAP and DAIPEN ligands provides a unique chiral environment that enhances the catalytic performance compared to other similar ruthenium complexes .
Propriétés
Formule moléculaire |
C71H76Cl2N2O2P2Ru+4 |
|---|---|
Poids moléculaire |
1223.3 g/mol |
Nom IUPAC |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
Clé InChI |
XWIHDCUMZIILBM-OGLOXHGMSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
SMILES canonique |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)


